molecular formula C19H20N2O2S B2650375 (2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851801-02-0

(2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2650375
M. Wt: 340.44
InChI Key: SNJRHBUYZYALDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality (2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • Directed Metalation for Synthesis : The chemical is used in one-pot syntheses involving directed metalation, specifically for synthesizing functionalized benzo[b]thiophenes and benzothienopyranones (Pradhan & De, 2005).

  • Formation of Heterocyclic Derivatives : It plays a role in synthesizing various heterocyclic derivatives, like thiazoles, which are pivotal in the study of hindered phenolic aminothiazoles and their biological activities (Satheesh et al., 2017).

Biological and Pharmaceutical Research

  • Antimicrobial Activity : This compound is involved in the synthesis of imidazole derivatives, which have shown potential in antimicrobial activities (Maheta et al., 2012).

  • Antitumor Applications : Its derivatives have been utilized in creating compounds with antitumor activities, especially in the context of leukemia and lung cancer research (Bhole & Bhusari, 2011).

  • Parkinson's Disease Research : In the synthesis of PET agents for imaging the LRRK2 enzyme in Parkinson's disease, derivatives of this compound play a crucial role (Wang et al., 2017).

Material Science and Catalysis

  • Electrochemical and Optical Properties : The compound contributes to the synthesis of benzimidazole monomers and oligomers, which are then examined for their electrochemical, electrical, optical, and thermal properties (Anand & Muthusamy, 2018).

  • Oxidative Debenzylation : It's used in studying new protective groups for carboxylic acids, specifically in the oxidative debenzylation of benzyl esters (Yoo et al., 1990).

  • Catalysis in Organic Synthesis : The compound is instrumental in encapsulating molybdenum(VI) complexes in zeolite Y, serving as a reusable catalyst for the oxidation of alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name

(2-methoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-7-3-4-8-15(14)13-24-19-20-11-12-21(19)18(22)16-9-5-6-10-17(16)23-2/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJRHBUYZYALDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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